Cas no 325482-66-4 (4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide)

4-Benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide is a specialized organic compound featuring a benzoyl group linked to a benzamide core, further substituted with a thiazole sulfonamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to its sulfonamide and thiazole functionalities. The compound’s rigid aromatic framework and polar sulfonamide group may enhance binding affinity in biological targets, while the thiazole ring could contribute to metabolic stability. Its synthetic versatility allows for further derivatization, making it a candidate for drug discovery research. Precise handling and storage under inert conditions are recommended to maintain stability.
4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide structure
325482-66-4 structure
商品名:4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide
CAS番号:325482-66-4
MF:C23H17N3O4S2
メガワット:463.528782606125
CID:6509503

4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide 化学的及び物理的性質

名前と識別子

    • 4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide
    • Benzamide, 4-benzoyl-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-
    • インチ: 1S/C23H17N3O4S2/c27-21(16-4-2-1-3-5-16)17-6-8-18(9-7-17)22(28)25-19-10-12-20(13-11-19)32(29,30)26-23-24-14-15-31-23/h1-15H,(H,24,26)(H,25,28)
    • InChIKey: XYERKKKPDXFLHH-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(S(NC2=NC=CS2)(=O)=O)C=C1)(=O)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1

じっけんとくせい

  • 密度みつど: 1.456±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 6.99±0.10(Predicted)

4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0032-0116-2μmol
4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide
325482-66-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0032-0116-2mg
4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide
325482-66-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0032-0116-3mg
4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide
325482-66-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0032-0116-15mg
4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide
325482-66-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0032-0116-4mg
4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide
325482-66-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0032-0116-20μmol
4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide
325482-66-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0032-0116-10mg
4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide
325482-66-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0032-0116-30mg
4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide
325482-66-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0032-0116-25mg
4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide
325482-66-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0032-0116-5mg
4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide
325482-66-4 90%+
5mg
$69.0 2023-05-17

4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide 関連文献

4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamideに関する追加情報

Introduction to 4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide (CAS No. 325482-66-4)

4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide, identified by its Chemical Abstracts Service (CAS) number 325482-66-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule represents a fusion of multiple pharmacophoric elements, including benzamide, benzoyl, and sulfamoyl groups, which are well-documented for their diverse biological activities. The incorporation of a 1,3-thiazole moiety further enhances its structural complexity and potential therapeutic relevance.

The structural framework of 4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide is meticulously designed to interact with biological targets in a highly specific manner. The benzoyl group, often found in medicinal chemistry, serves as an electron-withdrawing substituent that can modulate the reactivity and binding affinity of the molecule. Meanwhile, the sulfamoyl group introduces a polar and acidic character, which is frequently exploited in drug design to enhance solubility and binding interactions with protein targets.

The presence of the 1,3-thiazole ring is particularly noteworthy, as this heterocyclic scaffold is extensively studied for its pharmacological properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and antiviral activities, making them valuable candidates for further exploration in drug development. In this context, the strategic placement of the 1,3-thiazol-2-yl substituent at the sulfamoylphenyl moiety likely contributes to the compound's unique pharmacokinetic and pharmacodynamic profile.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies suggest that the benzamide moiety in 4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide can form hydrogen bonds with specific residues in target proteins, while the sulfamoyl group may engage in salt bridge interactions or participate in hydrophobic pockets. These interactions are critical for determining the compound's efficacy and selectivity.

The synthesis of 4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide represents a testament to the ingenuity of modern synthetic organic chemistry. The multi-step process likely involves key transformations such as sulfonylation, condensation reactions involving benzamide derivatives, and functionalization of the 1,3-thiazole core. Each step must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.

In terms of biological activity, preliminary studies on derivatives with similar structural motifs have highlighted potential applications in treating inflammatory disorders and infectious diseases. The combination of lipophilic and hydrophilic regions in 4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide suggests it may exhibit good cell membrane permeability while maintaining sufficient solubility for effective delivery. This balance is crucial for achieving therapeutic efficacy without adverse effects.

The role of sulfonamide derivatives cannot be overstated in medicinal chemistry. These compounds have a long history of success as drugs due to their versatility in modulating biological pathways. The sulfamoyl group in 4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide is particularly interesting because it can serve as a linker between different pharmacophoric units, thereby enhancing overall molecular recognition.

As research progresses, the application of machine learning algorithms has revolutionized the way new drug candidates are identified and prioritized. By analyzing vast datasets of chemical structures and their biological activities, computational models can predict promising molecules like 4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide with remarkable accuracy. This approach has accelerated the drug discovery pipeline significantly.

The potential therapeutic applications of 4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide extend beyond traditional indications. Emerging evidence suggests that thiazole derivatives may play a role in modulating metabolic pathways associated with neurodegenerative diseases. The ability to fine-tune molecular properties through structural modifications offers exciting opportunities for developing novel treatments.

In conclusion,4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide (CAS No. 325482-66-4) exemplifies the intricate interplay between structure and function in pharmaceutical chemistry. Its complex architecture and diverse functional groups make it a compelling candidate for further investigation into various therapeutic areas. As our understanding of molecular interactions deepens through advanced computational methods and experimental techniques, this compound holds promise as a precursor to next-generation therapeutics.

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